molecular formula C19H19FN2O2S B2468435 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 1207004-21-4

2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2468435
CAS No.: 1207004-21-4
M. Wt: 358.43
InChI Key: ADEWOACLBYXMKF-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. This acetamide derivative features a 2-oxopyrrolidine (gamma-lactam) moiety, a structure present in compounds with documented biological activity . The 4-fluorophenyl thioether group is a common pharmacophore in medicinal chemistry, often explored for its potential to modulate the electronic and steric properties of a molecule, which can influence its interaction with biological targets . Acetamide derivatives are a significant class of compounds in drug discovery, frequently investigated for their cytotoxic properties . For instance, related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown promising in vitro cytotoxic activity against cancer cell lines such as prostate carcinoma (PC-3) and breast cancer (MCF-7) . The structural architecture of this compound suggests potential for use in early-stage pharmacological profiling, including target identification and validation studies. Researchers might employ it in biochemical assays to investigate pathways involving protein kinases or other ATP-binding proteins . Handle this product with care. Refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEWOACLBYXMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, including the formation of the thioether linkage and the acetamide group. Common synthetic routes may include:

    Formation of the Thioether Linkage: This step involves the reaction of a 4-fluorophenyl thiol with a suitable electrophile to form the thioether bond.

    Acetamide Formation: The acetamide group can be introduced through the reaction of an amine with an acyl chloride or anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thioether and pyrrolidinone moieties contribute to its overall activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related acetamide derivatives:

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Compound Name/ID Key Structural Features Biological Activity/Properties Reference
Target Compound 4-Fluorophenylthio, 2-oxopyrrolidin-1-yl, methylphenyl Not explicitly reported (inference: kinase/CA modulation)
LBJ-03 () 3-Cyanopyridin-2-ylthio, 4-fluorophenyl IDO1 inhibition (potential anticancer)
12 () Thioquinazolinone, 4-fluorophenyl, sulfamoylphenethyl hCA I inhibition (KI = 548.6 nM)
IWP-3 () Thieno[3,2-d]pyrimidin-4-one, 4-fluorophenyl, benzothiazole Wnt/β-catenin pathway inhibition
N-(4-Fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo... Thieno[3,2-d]pyrimidin-4-one, dual 4-fluorophenyl groups Kinase inhibition (implied by structural analogs)
Compound 130 () 1,2,4-Oxadiazole, 4-fluorophenyl, urea linkage SARS-CoV-2 main protease inhibition (in silico)

Key Observations:

Structural Diversity in Bioactive Moieties: The target compound’s 2-oxopyrrolidin-1-yl group distinguishes it from analogs with triazoles (), cyanopyridines (), or thienopyrimidines (). This group may enhance solubility or binding specificity compared to more rigid heterocycles. 4-Fluorophenylthio is a shared feature with LBJ-03 () and IWP-3 (), suggesting a role in target engagement or metabolic stability.

Biological Activity Trends: Carbonic Anhydrase Inhibition: Compound 12 () shows moderate hCA I inhibition (KI = 548.6 nM), while its benzyl analog (18, KI = 2048 nM) is less potent, highlighting the importance of the acetamide linker over bulkier groups . Kinase/Enzyme Modulation: Thienopyrimidinone derivatives () and triazolo compounds () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms.

Synthetic Yields and Purity: Compounds with thioether linkages (e.g., LBJ series in ) are synthesized in moderate yields (40–46%), while triazinoindole derivatives () achieve higher purity (>95%). The target compound’s synthesis would likely follow analogous coupling reactions, with yield dependent on the reactivity of the 2-oxopyrrolidine-substituted aniline .

SAR Insights :

  • Fluorine Substitution : The 4-fluorophenyl group is recurrent in inhibitors (e.g., IDO1, hCA, kinases), likely due to its electron-withdrawing effects and enhanced binding to hydrophobic pockets.
  • 2-Oxopyrrolidine vs. Other Rings : Replacing this moiety with triazoles () or pyrimidines () could alter conformational flexibility and hydrogen-bonding capacity, impacting potency or selectivity.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s combination of 2-oxopyrrolidine and 4-fluorophenylthio positions it as a candidate for enzyme or kinase inhibition, though empirical validation is required.
  • Comparative Limitations : Unlike IWP-3 (), which has demonstrated Wnt pathway inhibition, or LBJ-03 (), an IDO1 inhibitor, the target compound’s biological profile remains uncharacterized.
  • Future Directions : Structural optimization could focus on substituents at the 2-oxopyrrolidine ring (e.g., alkylation or fluorination) to enhance bioavailability or target affinity .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide , often abbreviated as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Compound A features a complex structure that includes a fluorophenyl group , a thioether linkage , and an acetamide functional group . The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₂O₁S
Molecular Weight321.41 g/mol
CAS Number125971-96-2

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions, which may include:

  • Formation of the thioether by reacting appropriate thiols with halogenated phenyl compounds.
  • Acetylation of the amine to form the acetamide.
  • Introduction of the pyrrolidine moiety through cyclization reactions.

Biological Activity

Research indicates that Compound A exhibits several promising biological activities:

Antitumor Activity

A study evaluated various derivatives of acetamides, including those similar to Compound A, against human tumor cell lines. Notably, compounds with structural similarities demonstrated significant anticancer activity, suggesting that Compound A may also possess similar properties .

The mechanism by which Compound A exerts its biological effects is believed to involve modulation of specific cellular pathways:

  • Inhibition of Stearoyl-CoA Desaturase : This enzyme plays a crucial role in lipid metabolism and is implicated in cancer progression. Compounds targeting this enzyme could disrupt tumor growth .
  • Interaction with Biological Targets : Initial studies suggest that Compound A may interact with various receptors or enzymes involved in cell signaling pathways, although specific targets remain under investigation .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Anticancer Screening : In vitro assays conducted by the National Cancer Institute indicated that similar thiazole-derived acetamides exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for further exploration .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases, indicating that modifications to the core structure may enhance therapeutic efficacy .

Efficacy Profiles

The following table summarizes findings from various studies regarding the biological activities of compounds related to Compound A:

Compound NameActivity TypeNotable Findings
N-(4-fluorophenyl)-2-thiazole derivativesAnticancerSignificant activity against several cancer lines
N-(4-fluorophenyl)-thiazole-acetamidesNeuroprotectiveImproved outcomes in neurodegenerative models
N-(4-fluorophenyl)-benzothiazole derivativesAntimicrobialEffective against resistant bacterial strains

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